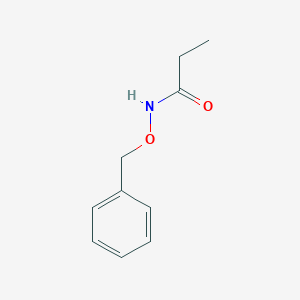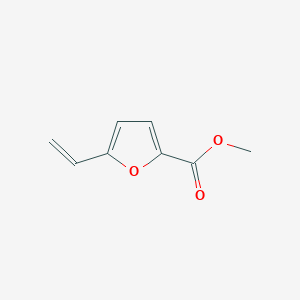
methyl 5-ethenylfuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-ethenylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethenylfuran-2-carboxylate typically involves the esterification of 5-ethenylfuran-2-carboxylic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to achieve a high yield of the ester product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Methyl 5-ethenylfuran-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Products include 5-formylfuran-2-carboxylate and 5-carboxyfuran-2-carboxylate.
Reduction: Products include methyl 5-ethylfuran-2-carboxylate.
Substitution: Products include various halogenated or nitrated derivatives of this compound.
科学研究应用
Methyl 5-ethenylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of methyl 5-ethenylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving furan derivatives. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
Methyl furan-2-carboxylate: Lacks the ethenyl group, leading to different reactivity and applications.
Methyl 5-methylfuran-2-carboxylate: Contains a methyl group instead of an ethenyl group, affecting its chemical properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains additional functional groups, leading to different biological activities.
Uniqueness
Methyl 5-ethenylfuran-2-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H8O3 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
methyl 5-ethenylfuran-2-carboxylate |
InChI |
InChI=1S/C8H8O3/c1-3-6-4-5-7(11-6)8(9)10-2/h3-5H,1H2,2H3 |
InChI 键 |
VTKRAYXEEIIHDT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(O1)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
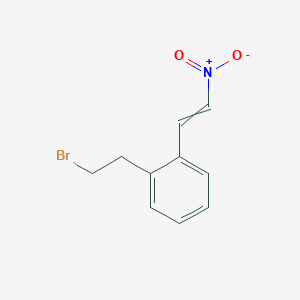
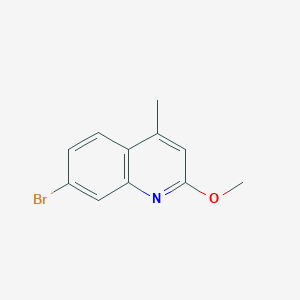
![Tert-butyl 1-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethylcarbamate](/img/structure/B8653400.png)

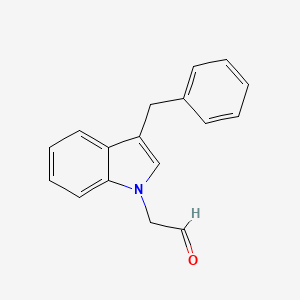
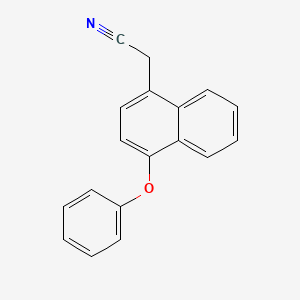
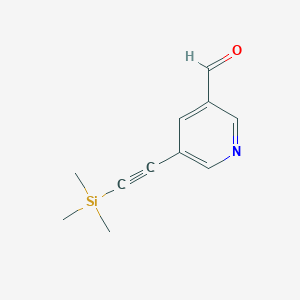
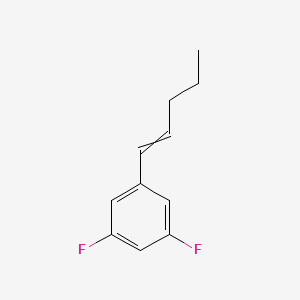
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)
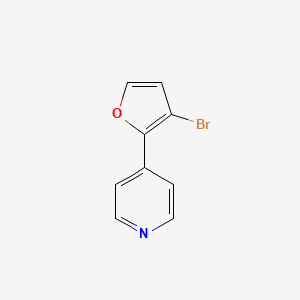
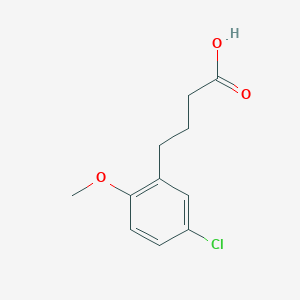
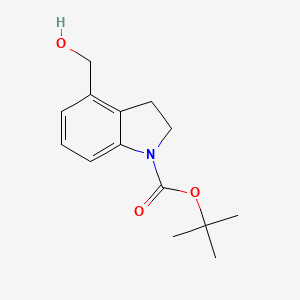
![Pentanamide, N-[5-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B8653482.png)
